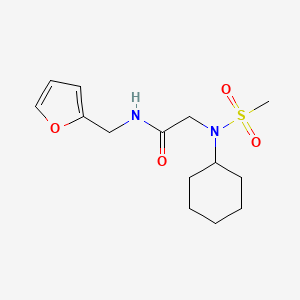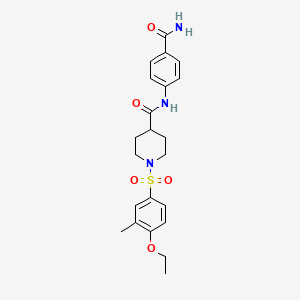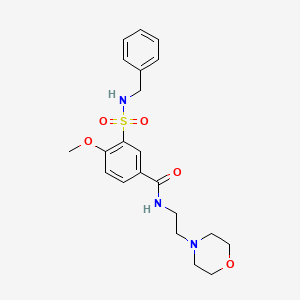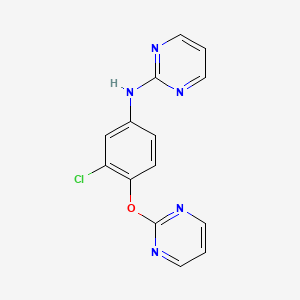
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine, also known as CPYPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and biological research.
Wirkmechanismus
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine exerts its inhibitory activity by binding to the ATP-binding site of protein kinases, thereby preventing their activation and downstream signaling. This results in the inhibition of cell proliferation, migration, and invasion, which are essential for cancer development and progression.
Biochemical and Physiological Effects:
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has been shown to exhibit potent anticancer activity in various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. Additionally, N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has several advantages for use in lab experiments, including its high potency and selectivity for protein kinases, its low toxicity, and its ability to inhibit multiple protein kinases simultaneously. However, N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine also has some limitations, including its poor solubility in water and its potential to interact with other compounds in biological systems, which may affect its activity and specificity.
Zukünftige Richtungen
There are several future directions for research on N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine, including the development of more efficient and selective synthesis methods, the identification of novel protein kinase targets for N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine may have potential applications in other fields, such as agriculture and material science, which warrant further investigation.
Synthesemethoden
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine can be synthesized using various methods, including the Suzuki coupling reaction, Buchwald-Hartwig amination reaction, and copper-catalyzed N-arylation reaction. The most commonly used method for synthesizing N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine is the Suzuki coupling reaction, which involves the reaction of 3-chloro-4-bromopyrimidine with 2-aminopyrimidine-5-boronic acid, followed by the addition of 3-chloro-4-hydroxyphenylboronic acid. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has been extensively studied for its potential applications in medicinal chemistry and biological research. It has been shown to exhibit potent inhibitory activity against various protein kinases, including c-Met, Axl, and Ron, which are involved in cancer development and progression. N-(3-Chloro-4-pyrimidin-2-yloxy-phenyl)pyrimidin-2-amine has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-9-10(20-13-16-5-1-6-17-13)3-4-12(11)21-14-18-7-2-8-19-14/h1-9H,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBWMUVYLDUPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

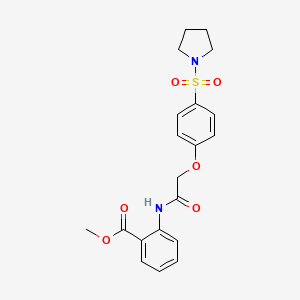
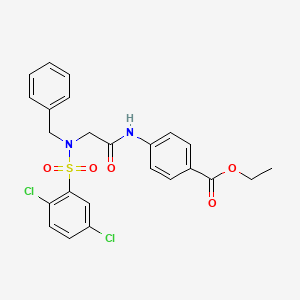
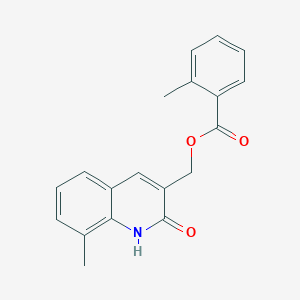
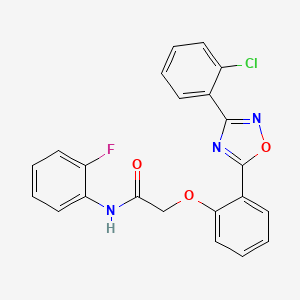

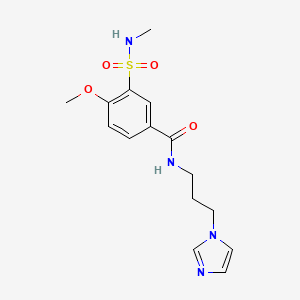
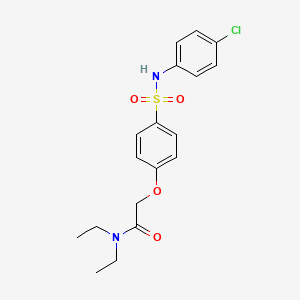
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)



